(5E)-5-(2-butoxybenzylidene)-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
Description
(5E)-5-(2-Butoxybenzylidene)-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is a thiazolidinone derivative featuring a 2-butoxy-substituted benzylidene group at position 5 and a 4-(2-methylphenyl)piperazinyl moiety at position 2 of the thiazol-4-one core. The E-configuration of the benzylidene double bond is critical for maintaining structural rigidity, which influences molecular interactions and stability . Its synthesis likely follows established protocols for analogous compounds, involving condensation of substituted benzaldehydes with thiazolidinone precursors under acidic conditions .
Properties
IUPAC Name |
(5E)-5-[(2-butoxyphenyl)methylidene]-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2S/c1-3-4-17-30-22-12-8-6-10-20(22)18-23-24(29)26-25(31-23)28-15-13-27(14-16-28)21-11-7-5-9-19(21)2/h5-12,18H,3-4,13-17H2,1-2H3/b23-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGNRZUOEVFOGE-PTGBLXJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(2-butoxybenzylidene)-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the butoxybenzylidene and piperazinyl groups. Common reagents used in these reactions include thioamides, aldehydes, and piperazines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Industrial production may also involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(2-butoxybenzylidene)-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one can undergo various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may result in the formation of sulfoxides or sulfones, while reduction may lead to the formation of thiazolidines.
Scientific Research Applications
(5E)-5-(2-butoxybenzylidene)-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5E)-5-(2-butoxybenzylidene)-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its biological effects.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Thiazol-4-one Derivatives
Key Observations:
- Dihedral Angles : Planar benzylidene substituents (e.g., 4-methoxy in ) facilitate tighter molecular packing, while bulky groups like 2-butoxy may disrupt crystallinity .
- Hydrogen Bonding : Intramolecular C–H⋯S bonds stabilize the thiazol-4-one ring conformation, as seen in . Hydroxy or methoxy groups enable intermolecular interactions, influencing solubility .
Biological Activity
Chemical Structure and Properties
(5E)-5-(2-butoxybenzylidene)-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is a synthetic organic compound belonging to the thiazole derivative class. Its molecular formula is , with a molecular weight of approximately 435.6 g/mol. The compound features a thiazole ring, a butoxy group, and a piperazine moiety, which contribute to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to the modulation of biological pathways, affecting various physiological responses. The presence of the butoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various models, indicating its utility in treating inflammatory diseases.
- Anticancer Properties : Some studies have indicated that derivatives of thiazole compounds can inhibit cancer cell proliferation, suggesting that this compound may also exhibit similar effects.
Case Studies
- Antimicrobial Studies : A study demonstrated that thiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The specific activity of this compound was evaluated against standard bacterial strains, showing promising results in inhibiting bacterial growth.
- Anti-inflammatory Research : In an animal model of induced inflammation, administration of the compound resulted in a marked decrease in inflammatory markers compared to control groups. This suggests a potential mechanism through which the compound may exert its anti-inflammatory effects.
- Anticancer Activity : In vitro studies on cancer cell lines revealed that the compound inhibited cell proliferation effectively. Further molecular docking studies indicated that it binds to specific targets involved in cell cycle regulation.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other thiazole derivatives:
| Compound Name | Molecular Formula | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|---|
| Compound A | C24H28N3O2S | Moderate | High | Moderate |
| Compound B | C25H29N3O2S | High | Moderate | High |
| This compound | C25H29N3O2S | Promising | Significant | Promising |
Q & A
Q. What are the optimized synthetic routes for this compound?
The synthesis involves multi-step protocols:
- Step 1 : Condensation of 2-butoxybenzaldehyde with thiazolidinone precursors under reflux in ethanol or acetic acid .
- Step 2 : Introduction of the 4-(2-methylphenyl)piperazine moiety via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
- Purification : Recrystallization (using ethanol/dioxane mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
- Key parameters : Temperature control (70–100°C), solvent polarity adjustments to minimize by-products.
Q. Which analytical techniques are critical for structural validation?
- X-ray crystallography : Resolves molecular conformation (e.g., dihedral angles between thiazole and benzylidene groups; see Table 1) .
- NMR spectroscopy : Confirms proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, piperazine CH2 groups at δ 2.5–3.5 ppm) .
- HPLC-MS : Monitors purity and molecular ion peaks (e.g., [M+H]+ at m/z 463.2) .
Table 1 : Crystallographic Data (from analogous compounds)
| Parameter | Value |
|---|---|
| Space group | P21/c |
| Unit cell dimensions | a=8.58 Å, b=16.52 Å, c=12.49 Å |
| Dihedral angles | Thiazole-benzylidene: 12.01° |
| Hydrogen bonds | C—H⋯S (2.89 Å) |
Q. How is the compound’s stability assessed under experimental conditions?
- Thermal stability : TGA/DSC analysis to determine decomposition temperatures (>200°C) .
- Solution stability : Monitor via UV-Vis spectroscopy in DMSO/PBS over 24–72 hours; degradation <5% at 4°C .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored?
- Analog synthesis : Modify substituents (e.g., replace 2-butoxy with methoxy or allyloxy groups) and compare bioactivity .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical moieties (e.g., thiazole core, piperazine group) .
- Biological testing : Screen analogs against target enzymes (e.g., kinases) via fluorescence polarization assays .
Q. What strategies resolve contradictions in reported biological data?
- Standardized assays : Reproduce studies using identical cell lines (e.g., MCF-7 for anticancer activity) and IC50 determination protocols .
- Orthogonal validation : Combine enzymatic assays (e.g., EGFR inhibition) with cellular viability assays (MTT) to confirm mechanisms .
- Meta-analysis : Pool data from independent studies to identify confounding variables (e.g., solvent effects on solubility) .
Q. Which computational models predict target interactions?
- Molecular docking : AutoDock Vina or Glide to simulate binding to receptors (e.g., dopamine D2 receptor; docking score ≤−9.0 kcal/mol suggests high affinity) .
- MD simulations : GROMACS to assess complex stability (RMSD <2.0 Å over 100 ns) .
- QSAR models : Utilize descriptors like logP and polar surface area to correlate with permeability .
Q. How are synthetic by-products characterized and mitigated?
- LC-MS/MS : Identify impurities (e.g., oxidation products at m/z 479.2) .
- Reaction optimization : Use microwave-assisted synthesis to reduce side reactions (e.g., 30% yield increase at 80°C/10 min) .
- Green chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) .
Methodological Challenges and Solutions
Q. What approaches ensure reproducibility in pharmacological studies?
- Strict SOPs : Document reaction times, solvent batches, and cell passage numbers .
- Inter-lab collaboration : Share compound samples via centralized repositories (e.g., PubChem) .
Q. How is stereochemical purity validated?
- Chiral HPLC : Resolve enantiomers using Chiralpak AD-H columns (heptane/ethanol eluent) .
- Vibrational CD : Confirm E/Z configuration via characteristic Cotton effects .
Q. Which in vivo models are suitable for toxicity profiling?
- Rodent models : Acute toxicity testing (LD50 determination) with histopathological analysis of liver/kidney .
- Zebrafish assays : High-throughput screening for cardiotoxicity (e.g., heart rate monitoring) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
